Aceburic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceburic acid can be synthesized through the esterification of gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would be essential for efficient production .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to yield gamma-hydroxybutyric acid and acetic acid.
Oxidation: It can be oxidized to form gamma-butyrolactone and acetic acid.
Reduction: Reduction reactions can convert this compound back to gamma-hydroxybutyric acid.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: Gamma-hydroxybutyric acid and acetic acid.
Oxidation: Gamma-butyrolactone and acetic acid.
Reduction: Gamma-hydroxybutyric acid.
Scientific Research Applications
Aceburic acid has several applications in scientific research:
Metabolic Studies: It is used to study the metabolism of gamma-hydroxybutyric acid and its derivatives.
Microbial Metabolism: Research on microbial production and consumption of poly(beta-hydroxybutyrate), a polymer related to this compound, provides insights into microbial behavior under different conditions.
Diagnostic Utility: It is used in the diagnosis and monitoring of diabetic ketosis through the detection of ketones.
Industrial Biotechnology: this compound serves as a precursor or intermediate in various biochemical processes.
Environmental Science: It is considered in waste treatment and energy production processes.
Mechanism of Action
Aceburic acid acts as a prodrug to gamma-hydroxybutyric acid, which means it is metabolized in the body to produce gamma-hydroxybutyric acid . Gamma-hydroxybutyric acid exerts its effects by acting as an agonist at the gamma-hydroxybutyric acid receptor and the gamma-aminobutyric acid B receptor . This interaction leads to sedative and analgesic effects .
Comparison with Similar Compounds
Gamma-Hydroxybutyric Acid (GHB): The parent compound of aceburic acid, used medically as an anesthetic and for treating certain neurological conditions.
Gamma-Butyrolactone (GBL): A prodrug to gamma-hydroxybutyric acid with similar effects.
1,4-Butanediol (1,4-BD): Another prodrug to gamma-hydroxybutyric acid.
Uniqueness: this compound is unique in its acetyl ester form, which allows it to act as a prodrug to gamma-hydroxybutyric acid. This structural modification can influence its pharmacokinetic properties, potentially offering different onset and duration of action compared to other similar compounds .
Properties
IUPAC Name |
4-acetyloxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVNVPJYMDJYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | aceburic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aceburic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181476 | |
Record name | Aceburic acid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26976-72-7 | |
Record name | 4-(Acetyloxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26976-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceburic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceburic acid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(acetyloxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEBURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F777XEP0LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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